Antifungal Potency of 2‑Methylallyl‑Derived Bis‑Benzimidazole–Silver(I) Complex Surpasses Fluconazole by 2‑Fold
The bis(1‑alkylbenzimidazole)silver(I) nitrate complex bearing the 2‑methylallyl substituent (synthesized from 1‑(2‑methylprop‑2‑enyl)benzimidazole) demonstrated an MIC of 0.011 μmol/mL against Candida albicans and Candida glabrata. This value is twice as potent as the clinically used fluconazole, which exhibits higher MIC values in the same assay [1]. The allyl‑ and isopropyl‑substituted analogs, tested under identical conditions, showed different MIC profiles, underscoring the non‑fungible contribution of the 2‑methylallyl group [1].
| Evidence Dimension | Antifungal activity (MIC) against Candida albicans and Candida glabrata |
|---|---|
| Target Compound Data | MIC = 0.011 μmol/mL (silver(I) complex derived from 1‑(2‑methylprop‑2‑enyl)benzimidazole) |
| Comparator Or Baseline | Fluconazole (standard antifungal drug); allyl‑ and isopropyl‑substituted bis‑benzimidazole–silver(I) analog complexes |
| Quantified Difference | 2‑fold lower MIC (more potent) vs. fluconazole; distinct MIC values vs. allyl and isopropyl analogs |
| Conditions | Broth microdilution assay against Gram‑negative and Gram‑positive bacteria and Candida spp.; molecular docking against CYP51 from Candida glabrata |
Why This Matters
Procurement of 1‑(2‑methylprop‑2‑enyl)benzimidazole is essential for reproducing this specific silver(I) complex, as the 2‑methylallyl substituent directly yields a 2‑fold potency advantage over the clinical standard fluconazole.
- [1] Üstün, E., Şahin, N., Özdemir, I., Günal, S., Gürbüz, N., Özdemir, I., & Semeril, D. (2023). Design, synthesis, antimicrobial activity and molecular docking study of cationic bis‐benzimidazole‐silver(I) complexes. Archiv der Pharmazie, 356(10), 2300302. View Source
